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Compound of Interest

Compound Name: 5-Methoxy-4-methylnicotinonitrile

CAS No.: 1379034-62-4

Cat. No.: B1407506 Get Quote

Executive Summary & Strategic Context
5-Methoxy-4-methylnicotinonitrile represents a "privileged scaffold" in modern Fragment-

Based Drug Discovery (FBDD). Unlike bare pyridine fragments, the substitution pattern at the

C4 (methyl) and C5 (methoxy) positions introduces critical steric and electronic vectors that

theoretically enhance selectivity.

However, nicotinonitrile derivatives carry inherent risks of promiscuity due to the reactivity of

the nitrile "warhead" (reversible covalent interactions) and the metal-coordinating capability of

the pyridine nitrogen.

This guide provides a rigorous cross-reactivity profiling protocol. It moves beyond simple IC50

generation to a multi-dimensional analysis of chemical stability, biophysical stoichiometry, and

off-target liability, comparing this specific fragment against standard library alternatives.

Comparative Analysis: The "Goldilocks" Effect
To understand the performance of 5-Methoxy-4-methylnicotinonitrile (Fragment B), we must

compare it against a "naked" scaffold (Fragment A) and a "lipophilic" analog (Fragment C).

Table 1: Structural & Performance Comparison
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Feature
Fragment A

(Baseline)
Fragment B

(Subject)
Fragment C (Risk
Control)

Structure 3-Cyanopyridine
5-Methoxy-4-

methylnicotinonitrile
4-Phenylnicotinonitrile

Ligand Efficiency (LE) High (>0.5) Moderate (0.35 - 0.45) Low (<0.3)

Selectivity Risk
Critical: Fits too many

pockets.

Optimized: C4-Me

clashes with tight

pockets; C5-OMe

offers H-bond

acceptance.

High: Hydrophobic

aggregation (false

positive).

Metabolic Liability Low

Medium: O-

demethylation (CYP

mediated).

High

Solubility (PBS) >5 mM ~1-3 mM (Good) <100 µM (Poor)

Primary Use Case Negative Control
Lead Fragment

(FBDD)
Aggregation Control

Analyst Insight: Fragment A is too small to be selective. Fragment C is a classic "PAINS" (Pan-

Assay Interference Compound) candidate due to aggregation. Fragment B sits in the "sweet

spot"—the 4-methyl group breaks planarity slightly or fills hydrophobic sub-pockets, while the

nitrile remains accessible for H-bonding or reversible covalent interaction with Ser/Cys residues.

Cross-Reactivity Mechanisms & Profiling Protocol
The "cross-reactivity" of this molecule is defined by three distinct mechanisms. Your profiling

workflow must isolate each.
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Mechanism 1: The "Nitrile Warhead" (Cysteine
Reactivity)
Nitriles can act as electrophiles, forming thioimidates with cysteine residues. While often

desired for targeted covalent inhibitors (TCI), uncontrolled reactivity leads to toxicity.

The Test: GSH (Glutathione) Stability Assay.

Acceptance Criteria: <5% adduct formation after 24h incubation at pH 7.4.

Mechanism 2: Pyridine Nitrogen (Metalloenzyme
Inhibition)
The pyridine nitrogen is a potent ligand for Heme iron (CYP450s) and Zinc (Carbonic

Anhydrase, MMPs).

The Test: CYP Inhibition Panel (specifically CYP3A4/2D6) and Carbonic Anhydrase II

screening.

Acceptance Criteria: IC50 > 100 µM for fragments.

Mechanism 3: Redox Cycling (False Positives)
Though less common in this specific scaffold than in quinones, the methoxy group can undergo

metabolic activation.

The Test: Reversibility check via Surface Plasmon Resonance (SPR).

Detailed Experimental Protocols
Protocol A: Biophysical Validation via SPR (Clean
Screen)
Standard: Biacore 8K or T200

Rationale: To prove the molecule binds 1:1 and is not aggregating (a common cause of

apparent cross-reactivity).
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Surface Preparation: Immobilize target protein (e.g., Kinase domain) via amine coupling to

CM5 chip (Density: ~2000 RU).

Reference Channel: Immobilize an unrelated protein (e.g., BSA or Carbonic Anhydrase) to

monitor non-specific binding (NSB).

Sample Preparation: Dissolve 5-Methoxy-4-methylnicotinonitrile in 100% DMSO (100 mM

stock). Dilute to 50 µM in Running Buffer (PBS-P+, 2% DMSO).

Injection Cycle:

Flow rate: 30 µL/min.

Contact time: 60s.

Dissociation time: 120s.

Data Analysis:

Square Wave Check: Look for "box-shape" sensorgrams (fast on/off).

Stoichiometry: Calculate

. If binding signal > 120% of theoretical

, the compound is aggregating or binding super-stoichiometrically (Fail).

Protocol B: Thiol-Reactivity Assessment (NMR)
Standard: 500 MHz NMR

Mix: 200 µM Fragment B + 10 mM d3-Glutathione (GSH) in Phosphate Buffer (pH 7.4, D2O).

Timepoints: T=0, T=4h, T=24h.

Readout: Monitor the disappearance of the nitrile carbon signal (~115-120 ppm) or shifts in

the GSH cysteine beta-protons.
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Result: If adducts are visible, the fragment is a "Covalent Binder" and must be flagged for

selectivity against a Cys-protease panel.

Visualizing the Profiling Logic
Diagram 1: The "Go/No-Go" Profiling Workflow
This flowchart illustrates the decision matrix for advancing this fragment.
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Fragment Candidate:
5-Methoxy-4-methylnicotinonitrile

Step 1: In Silico Filter
(PAINS Check)

Step 2: Solubility Check
(PBS, pH 7.4)

Pass

REJECT / REDESIGN

Fail (PAINS Alert)

Step 3: SPR 'Clean Screen'
(Binding Stoichiometry)

>1mM Soluble

Insoluble
Step 4: GSH Stability
(Cysteine Reactivity)

1:1 Binding

Super-stoichiometric
(Aggregation)

Step 5: Off-Target Panel
(CYP450 + Metalloenzymes)

Stable (<5% Adduct)

ADVANCE TO HIT-TO-LEAD

Reversible Covalent
(Intentional)

CYP Inhibition <10µM Clean Profile
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Caption: Step-by-step decision matrix for validating nicotinonitrile fragments, filtering out

aggregators and reactive metabolites.

Diagram 2: Structural Activity Relationship (SAR) Logic
Why the 4-Methyl and 5-Methoxy groups matter for cross-reactivity.

Nicotinonitrile Core
(The Scaffold)

4-Methyl Group
(The 'Anchor')

5-Methoxy Group
(The 'Tuner')

Risk: CYP Inhibition
(Pyridine N)

Breaks Planarity &
Fills Hydrophobic Pocket

Increases Selectivity

Electronic Donor:
Reduces Nitrile Reactivity

Prevents Non-Specific
Covalent Adducts

Click to download full resolution via product page

Caption: Mechanistic contribution of substituents. The 5-OMe group electronically dampens the

nitrile's electrophilicity, reducing toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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